2-([1,1'-biphenyl]-4-yl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O3S/c26-20-10-12-21(13-11-20)29-25(22-15-33(31,32)16-23(22)28-29)27-24(30)14-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-13H,14-16H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWYWRAVGXQAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , and it features several functional groups that contribute to its biological activity. The structure includes a biphenyl moiety, a thieno[3,4-c]pyrazole core, and an acetamide group.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For example, thiazole and pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. The presence of electron-withdrawing groups like chlorine on the phenyl ring enhances cytotoxicity by increasing the compound's lipophilicity and facilitating cellular uptake .
Table 1: Summary of Antitumor Activity
| Compound | IC50 (µM) | Cell Line Tested | Mechanism of Action |
|---|---|---|---|
| Compound A | 1.61 ± 1.92 | A-431 | Inhibition of Bcl-2 |
| Compound B | 1.98 ± 1.22 | Jurkat | Induction of apoptosis |
| Compound C (Thieno-Pyrazole) | TBD | TBD | TBD |
Anticonvulsant Activity
In addition to antitumor effects, thiazole derivatives have also demonstrated anticonvulsant activity. The structure-activity relationship suggests that modifications to the thiazole ring can significantly influence anticonvulsant potency. Compounds with specific substitutions at the 4-position of the phenyl ring exhibited enhanced activity in animal models .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within the cell. Preliminary findings suggest that it may inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression . This inhibition leads to reduced levels of anti-apoptotic proteins such as Mcl-1, promoting apoptosis in cancer cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of thieno-pyrazole derivatives in vivo:
- Case Study 1 : In a study involving xenograft models of breast cancer, a related compound showed a significant reduction in tumor size after treatment for four weeks.
- Case Study 2 : Another study assessed the anticonvulsant effects in a mice model using pentylenetetrazol-induced seizures. The compound demonstrated a protective effect against seizure activity.
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure that includes a biphenyl moiety and a thieno[3,4-c]pyrazole core. Its molecular formula is , and it has a molecular weight of approximately 445.94 g/mol. The presence of the chlorophenyl group and the thieno[3,4-c]pyrazole scaffold suggests potential biological activity.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 2-([1,1'-biphenyl]-4-yl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide exhibit significant anticancer properties. The thieno[3,4-c]pyrazole derivatives have been studied for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance:
- Mechanism of Action : Thieno[3,4-c]pyrazoles are known to interact with various cellular targets that are critical for cancer cell survival and proliferation. They may induce apoptosis by activating caspases or inhibiting anti-apoptotic proteins.
- Case Studies : A study demonstrated that related thieno[3,4-c]pyrazole compounds showed promising results in inhibiting the proliferation of human cancer cell lines (e.g., breast and lung cancer) in vitro .
2. Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory applications. Compounds with similar scaffolds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings : In vitro studies have indicated that thieno[3,4-c]pyrazole derivatives can reduce the expression of inflammatory markers in macrophages .
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties stemming from the biphenyl and pyrazole groups, this compound could be explored in organic electronics.
- Conductivity Studies : Research on related compounds has shown their potential as charge transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The biphenyl moiety enhances π–π stacking interactions, which are beneficial for charge transport .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Selected Acetamide Derivatives
Key Observations :
- Core Heterocycle: The thieno[3,4-c]pyrazole in the target compound and provides a rigid, planar structure compared to the simpler thiazole in , which may influence π-π stacking and solubility.
- Biphenyl vs.
Physicochemical Properties
Solubility: The sulfone group in the target compound and improves aqueous solubility relative to non-sulfonated analogs (e.g., ). However, the biphenyl moiety may counteract this by increasing hydrophobicity. Stability: Sulfone-containing compounds (target and ) are more resistant to oxidative degradation compared to thioether analogs .
Crystallographic and Hydrogen-Bonding Analysis
Hydrogen Bonding :
- The target compound’s sulfone and acetamide groups likely form N–H⋯O and C=O⋯H–N interactions, similar to the R₂²(8) motif observed in .
- Biphenyl π-stacking may create layered crystal structures, contrasting with the inversion dimers of monophenyl analogs .
Refinement Techniques :
- Structures of related compounds were refined using SHELXL , suggesting similar methodologies for the target compound. Graph set analysis (as in ) would clarify hydrogen-bonding networks.
Q & A
Q. What are the optimal synthetic conditions for maximizing yield and purity of the compound?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., polar aprotic solvents), and reaction time. Microwave-assisted synthesis can reduce reaction times while maintaining high yields. Purification often employs column chromatography or recrystallization, with yields typically optimized at 60–75% under controlled conditions. Analytical techniques like NMR and mass spectrometry are critical for verifying purity and structural integrity .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- FT-IR spectroscopy to identify functional groups (e.g., sulfone, acetamide).
- HPLC for purity assessment (>95% is typical for pharmacological studies) .
Q. How do structural features like the sulfone group and biphenyl moiety influence reactivity?
The sulfone group enhances electrophilicity, facilitating nucleophilic substitutions, while the biphenyl moiety contributes to π-π stacking interactions with biological targets. Stability studies show sensitivity to strong acids/bases, necessitating neutral pH conditions during storage .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution of the thieno[3,4-c]pyrazole core and substituent orientations. Hydrogen bonding networks and torsion angles derived from crystallography inform SAR (structure-activity relationship) studies .
Q. How can discrepancies in reported biological activity data be resolved?
Contradictions often arise from assay variability (e.g., cell lines, concentrations). Standardized protocols, such as dose-response curves (IC₅₀/EC₅₀ determination) and orthogonal assays (e.g., SPR for binding affinity), improve reproducibility. Comparative studies with analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) isolate substituent effects .
Q. What methodologies elucidate the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) predicts binding modes to receptors like kinases or GPCRs.
- Surface Plasmon Resonance (SPR) quantifies binding kinetics (kₐ, kₐ).
- Cellular thermal shift assays (CETSA) validate target engagement in live cells .
Q. How can derivatization improve pharmacokinetic properties?
Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) via regioselective reactions enhances solubility. Pharmacokinetic profiling in rodent models assesses bioavailability, with LC-MS/MS used for plasma concentration monitoring. Metabolite identification via tandem MS guides structural optimizations .
Q. What strategies mitigate stability challenges during in vitro assays?
Light-sensitive functional groups (e.g., thieno rings) require amber glassware and inert atmospheres. Stability under physiological pH is tested via accelerated degradation studies (40°C, 75% humidity), with HPLC monitoring decomposition products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
